molecular formula C23H20N6O3 B610498 3,7-Dihydro-3,7-bis[(4-methoxyphenyl)methyl]-2H-diimidazo[4,5-d:4',5'-f][1,3]diazepin-2-one CAS No. 1070773-09-9

3,7-Dihydro-3,7-bis[(4-methoxyphenyl)methyl]-2H-diimidazo[4,5-d:4',5'-f][1,3]diazepin-2-one

Katalognummer B610498
CAS-Nummer: 1070773-09-9
Molekulargewicht: 428.452
InChI-Schlüssel: COUMZXFUZDBRCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“3,7-Dihydro-3,7-bis[(4-methoxyphenyl)methyl]-2H-diimidazo[4,5-d:4’,5’-f][1,3]diazepin-2-one” is a chemical compound with the molecular formula C23H20N6O3 . It is also known by the name RK-33 . The compound has a molecular weight of 428.4 g/mol .


Molecular Structure Analysis

The compound has a complex structure that includes two methoxyphenyl groups attached to a diimidazo[4,5-d:4’,5’-f][1,3]diazepin-2-one core . The InChI string of the compound is “InChI=1S/C23H20N6O3/c1-31-17-7-3-15 (4-8-17)11-28-14-26-19-20-22 (25-13-24-21 (19)28)29 (23 (30)27-20)12-16-5-9-18 (32-2)10-6-16/h3-10,13-14H,11-12H2,1-2H3” and the Canonical SMILES is "COC1=CC=C (C=C1)CN2C=NC3=C2N=CN=C4C3=NC (=O)N4CC5=CC=C (C=C5)OC" .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 428.4 g/mol . It has a XLogP3-AA value of 2.6, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability . It has no hydrogen bond donors and has 5 hydrogen bond acceptors . The compound has 6 rotatable bonds . The exact mass and the monoisotopic mass of the compound are 428.15968852 g/mol . The topological polar surface area of the compound is 93.7 Ų .

Wissenschaftliche Forschungsanwendungen

Application in Cancer Treatment

Specific Scientific Field

Oncology (Cancer Research)

Summary of the Application

RK-33 is a small molecule inhibitor of the DDX3 gene . It was developed by a team at Johns Hopkins Medicine as a result of research into the effects of secondhand smoke on breast cancer . The DDX3 gene was found to be abundantly expressed in cells exposed to cigarette smoke, and when its function was blocked in animal models, tumors shrank, and the cancer didn’t spread .

Methods of Application or Experimental Procedures

RK-33 was tested in breast cancer cell lines. It had little effect on normal breast cells with low DDX3 expression. However, when tested in triple-negative breast cancer cells with high DDX3 expression, RK-33 easily killed the cancer cells .

Results or Outcomes

RK-33 was found to be effective against cancer cells with different levels of DDX3 expression but did not harm normal cells. Even at four times the therapeutic dose, it was not toxic in animal models .

Application as a Broad-Spectrum Antiviral Agent

Specific Scientific Field

Virology (Antiviral Research)

Summary of the Application

RK-33 has been identified as a broad-spectrum antiviral agent that targets DEAD-Box RNA Helicase DDX3X . This makes it a potential candidate for the development of antiviral strategies.

Methods of Application or Experimental Procedures

The small molecule RK-33 has been suggested to target DDX3X based on the observation that biotinylated RK-33 can immunoprecipitate endogenous DDX3X in cells .

Results or Outcomes

RK-33 is efficacious at low micromolar concentrations in limiting infection by various viruses such as human parainfluenza virus type 3 (hPIV-3), respiratory syncytial virus (RSV), dengue virus (DENV), Zika virus (ZIKV) or West Nile virus (WNV) .

Application in Radiosensitization of Prostate Cancer Cells

Specific Scientific Field

Radiation Oncology

Summary of the Application

RK-33 has been found to act as a radiosensitizer in lung cancer mice models . This suggests its potential application in enhancing the effectiveness of radiation therapy in cancer treatment.

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the available sources.

Results or Outcomes

The specific results or outcomes for this application are not detailed in the available sources.

Application in COVID-19 Antiviral Therapy

Summary of the Application

RK-33 has been identified as a potential antiviral agent against SARS-CoV-2, the virus that causes COVID-19 . It works by blocking the virus’s ability to take over a host cell’s “genetic manufacturing plant” and make copies of itself .

Methods of Application or Experimental Procedures

RK-33 is a small molecule inhibitor that targets a protein known as DDX3 . This protein unwinds the double-stranded RNA controlling many cells, enabling the RNA’s genetic code to be read (or translated). This, in turn, leads to the creation of new virus cells .

Results or Outcomes

RK-33’s antiviral capability is unaffected by spike protein mutations and remains consistent across four SARS-CoV-2 variants .

Application in Lung Cancer Treatment

Summary of the Application

RK-33 has been found to inhibit the proliferation of multiple lung cancer cell lines in a dose-dependent manner . It also acts as a radiosensitizer in lung cancer mice models .

Results or Outcomes

Application in Smoking-Associated Cancer Treatment

Summary of the Application

RK-33 was developed as a result of research into the effects of secondhand smoke on breast cancer . The DDX3 gene was found to be abundantly expressed in cells exposed to cigarette smoke . When its function was blocked in animal models, tumors shrank, and the cancer didn’t spread .

Eigenschaften

IUPAC Name

5,11-bis[(4-methoxyphenyl)methyl]-3,5,7,9,11,13-hexazatricyclo[8.3.0.02,6]trideca-1(10),2,6,8,12-pentaen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O3/c1-31-17-7-3-15(4-8-17)11-28-14-26-19-20-22(25-13-24-21(19)28)29(23(30)27-20)12-16-5-9-18(32-2)10-6-16/h3-10,13-14H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUMZXFUZDBRCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC3=C2N=CN=C4C3=NC(=O)N4CC5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dihydro-3,7-bis[(4-methoxyphenyl)methyl]-2H-diimidazo[4,5-d:4',5'-f][1,3]diazepin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.